molecular formula C11H12O2 B8535889 2,3-Dimethyl-6-methoxybenzofuran

2,3-Dimethyl-6-methoxybenzofuran

Cat. No.: B8535889
M. Wt: 176.21 g/mol
InChI Key: UZHWQZUJGKEPDD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-methoxybenzofuran is a synthetic benzofuran derivative supplied for research and development purposes. Benzofuran scaffolds, which consist of fused benzene and furan rings, are subjects of significant interest in several scientific fields due to their versatile physicochemical properties . In medicinal chemistry research, structurally similar benzofuran compounds are investigated for their potential biological activities, which include antiproliferative effects and utility as inhibitors of key signaling pathways, such as the mTOR pathway, in oncology studies . Furthermore, benzofuran derivatives are explored in material science for their photophysical properties. Research indicates that certain benzofurans exhibit solvatochromism (color changes with solvent polarity), making them candidates for developing non-linear optical materials and organic light-emitting diodes (OLEDs) . The specific properties and applications of this compound are an active area of scientific inquiry. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-methoxy-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C11H12O2/c1-7-8(2)13-11-6-9(12-3)4-5-10(7)11/h4-6H,1-3H3

InChI Key

UZHWQZUJGKEPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2,3-Dimethyl-6-methoxybenzofuran, highlighting differences in substituents, functional groups, and applications:

Compound Name Substituents Key Features Applications/Findings Reference
This compound 2-CH₃, 3-CH₃, 6-OCH₃ Fully unsaturated benzofuran core; methyl and methoxy groups enhance lipophilicity. Limited direct data; potential intermediate for pharmaceuticals or agrochemicals.
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine 3,3-diCH₃ (dihydro), 6-NH₂ Partially saturated dihydrobenzofuran core; amine group enables hydrogen bonding. Studied as a building block for bromodomain inhibitors (BD2) in medicinal chemistry.
4-(Cyanomethyl)-6,7-dimethoxy-2,3-dihydrobenzofuran 6-OCH₃, 7-OCH₃, 4-CH₂CN (dihydro) Dihydro structure with methoxy and cyano-methyl groups; polar functional groups. Intermediate in hallucinogen analog synthesis; explored for serotonin receptor activity.
2-(6-Methoxybenzofuran-3-yl)acetic acid 6-OCH₃, 3-CH₂COOH Carboxylic acid substituent enhances water solubility; methoxy group retains aromaticity. Used in laboratory research for derivatization or as a ligand in coordination chemistry.
(R)-6-methoxy-3-phenyl-2,3-dihydrobenzofuran-3-ol 6-OCH₃, 3-Ph, 3-OH (dihydro) Chiral dihydrobenzofuran with phenyl and hydroxyl groups; stereochemistry impacts bioactivity. Investigated for asymmetric synthesis and potential CNS activity.

Key Structural and Functional Differences:

Saturation : Dihydrobenzofurans (e.g., compounds in ) exhibit partial saturation of the furan ring, increasing conformational flexibility compared to fully unsaturated benzofurans like this compound.

Substituent Effects: Methoxy groups (e.g., 6-OCH₃ in ) enhance electron-donating properties, stabilizing aromatic systems.

Functional Group Diversity: Amine (), cyano-methyl (), and carboxylic acid () groups expand utility in drug design by enabling hydrogen bonding or covalent modifications.

Preparation Methods

Base-Mediated Intramolecular Cyclization

A high-yielding method involves the cyclization of 2-hydroxy-4-methoxyacetophenone with 2-chloropropionic acid in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds at 100–120°C for 2 hours, achieving a 92% yield of 2,3-dimethyl-6-methoxybenzofuran. Critical parameters include:

  • Temperature control : Maintaining the exothermic dropwise addition of 2-chloropropionic acid below 60°C prevents side reactions.

  • Solvent selection : DMSO facilitates polar transition states, accelerating ring closure.

  • Purification : Short-column chromatography efficiently isolates the product, with nuclear magnetic resonance (NMR) confirming purity (δ 2.11 and 2.32 ppm for methyl groups).

This method’s scalability is limited by DMSO’s high boiling point, necessitating energy-intensive distillation.

Dehydration-Condensation Approaches

Two-Step Synthesis from o-Hydroxyphenylacetic Acid

A patent-pending method employs o-hydroxyphenylacetic acid, toluene, and acetic acid in a dehydration-condensation reaction, followed by treatment with trimethyl orthoformate and acetic anhydride. Key steps include:

  • First-step azeotropic distillation : Removes water, driving the equilibrium toward benzofuranone intermediate formation. High-performance liquid chromatography (HPLC) monitors residual o-hydroxyphenylacetic acid (<1 wt%).

  • Second-step cyclization : Trimethyl orthoformate introduces the methoxy group, with acetic anhydride acting as an acylating agent. Methyl acetate byproduct is recovered via distillation, reducing raw material costs.

This method achieves >90% yield and emphasizes solvent recycling, though prolonged reaction times (12 hours) limit throughput.

Friedel-Crafts Alkylation for Functionalization

Lewis Acid-Catalyzed Coupling

A lower-yielding route (63%) utilizes aluminum chloride (AlCl₃) in dichloromethane to mediate the coupling of 2-fluorobenzofuran with p-xylene at -20°C. Despite mild conditions, drawbacks include:

  • Limited substrate scope : Electron-rich arenes like p-xylene require precise stoichiometry.

  • Purification challenges : Silica gel chromatography is necessary due to byproduct formation.

Mechanistic studies suggest AlCl₃ activates the benzofuran’s fluorine atom, enabling electrophilic aromatic substitution.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Catalyst Yield Advantages
Base-mediated cyclization2-Hydroxy-4-methoxyacetophenone, 2-chloropropionic acid100–120°C, 2 hCs₂CO₃92%High yield, short reaction time
Dehydration-condensationo-Hydroxyphenylacetic acid, trimethyl orthoformate105–115°C, 12 hAcetic acid>90%Solvent recovery, scalable
Friedel-Crafts alkylation2-Fluorobenzofuran, p-xylene-20°C, 1 hAlCl₃63%Mild conditions, functional group tolerance

Mechanistic Insights and Optimization Strategies

Role of Base in Cyclization

Cs₂CO₃ deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxyacetophenone, enabling nucleophilic attack on the α-carbon of 2-chloropropionic acid. Density functional theory (DFT) calculations suggest a six-membered transition state minimizes steric hindrance, favoring regioselective methyl group addition at the 2- and 3-positions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMSO stabilize ionic intermediates, accelerating cyclization. In contrast, toluene’s low polarity in dehydration-condensation methods necessitates azeotropic distillation to remove water, shifting equilibrium toward product formation.

Industrial-Scale Considerations

Catalyst Recycling

The dehydration-condensation method recovers >95% of toluene and acetic acid via vacuum distillation, reducing waste. Cs₂CO₃, however, cannot be reused due to hydrolysis, highlighting a cost barrier for cyclization-based routes.

Environmental Impact

Life-cycle assessments favor solvent recovery systems, though DMSO’s high energy demand for removal remains problematic. Emerging ionic liquid solvents may mitigate this issue but require further study.

Q & A

Basic: What are the established synthetic routes for 2,3-Dimethyl-6-methoxybenzofuran, and what are their critical reaction conditions?

Answer:
The synthesis of this compound typically involves cyclization and functionalization steps. A common approach utilizes n-BuLi in THF at −78 °C to deprotonate intermediates, followed by coupling with electrophilic reagents like 5-bromo-2-methoxybenzaldehyde . Subsequent steps may involve chlorination (e.g., SOCl₂ in CH₂Cl₂ under reflux) and nucleophilic substitution (e.g., AgCN in CH₃CN) to introduce methyl groups . Alternative routes include palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol or water), which minimizes side reactions and improves regioselectivity . Key considerations include temperature control (−78 °C for lithiation), solvent polarity, and catalyst choice (e.g., Pd for cycloisomerization).

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires multimodal analytical techniques :

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR data to reference spectra. For example, methoxy protons typically resonate at δ 3.78 ppm, while aromatic protons in benzofuran derivatives appear between δ 6.8–7.3 ppm .
  • Mass Spectrometry : High-resolution ESI-HRMS can confirm molecular ions (e.g., [M+Na]+^+ or [M+K]+^+) with deviations < 2 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, especially for novel derivatives .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Answer:
The compound is sensitive to light, moisture, and oxidizing agents . Store in amber vials under inert gas (N₂/Ar) at −20 °C. In reactions, avoid prolonged exposure to strong acids/bases (risk of demethylation or ring opening). For example, methoxy groups hydrolyze under acidic conditions (e.g., HBr/H₂O reflux) . Stability assays (TGA/DSC) are recommended to assess decomposition thresholds .

Advanced: How can researchers resolve contradictory data in catalytic cycloisomerization yields for benzofuran derivatives?

Answer:
Discrepancies in catalytic efficiency (e.g., Pd vs. Ru complexes) often stem from substrate steric effects or solvent polarity . For example:

  • Palladium Catalysts : Prefer electron-deficient substrates but may suffer from ligand dissociation in polar solvents .
  • Ruthenium Complexes : Tolerate bulky substituents but require anhydrous conditions .
    Troubleshooting Steps :

Perform kinetic studies to identify rate-limiting steps.

Use DFT calculations to model transition states and optimize ligand geometry .

Validate with control experiments (e.g., deuterium labeling for H-transfer mechanisms) .

Advanced: What strategies address low regioselectivity in methoxy-group functionalization of benzofuran derivatives?

Answer:
Regioselectivity challenges arise from competing electrophilic aromatic substitution (EAS) pathways. Solutions include:

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OMe) to steer lithiation to C-3 or C-5 positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., p-methoxybenzyl chloride for hydroxyl protection) .
  • Microwave-Assisted Synthesis : Enhance selectivity via rapid heating/cooling cycles .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound derivatives?

Answer:
Density Functional Theory (DFT) models predict:

  • Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites (e.g., HOMO-LUMO gaps < 5 eV suggest high reactivity) .
  • Reaction Pathways : Simulate intermediates (e.g., carbocations in acid-catalyzed ring expansions) .
  • Solvent Effects : COSMO-RS models optimize solvent choice for solubility and transition-state stabilization .

Advanced: What analytical techniques differentiate between structural isomers of substituted benzofurans?

Answer:

  • 2D NMR (COSY, NOESY) : Resolve coupling patterns (e.g., 3J^3J-coupling in dihydrobenzofuran vs. fully aromatic systems) .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for lactones vs. 1600–1650 cm⁻¹ for ketones) .
  • Chromatography (HPLC-MS) : Separate isomers using chiral columns (e.g., cellulose-based phases) .

Advanced: How do substituents on the benzofuran core influence photophysical properties?

Answer:

  • Electron-Donating Groups (-OMe) : Redshift absorbance/emission via conjugation (e.g., λmax shifts from 300 nm to 350 nm) .
  • Steric Effects : Bulky groups (e.g., -CF₃) reduce aggregation-induced quenching in solid-state applications .
  • Quantum Yield Optimization : Introduce rigidifying substituents (e.g., fused rings) to minimize non-radiative decay .

Advanced: What are the challenges in scaling up benzofuran synthesis from milligram to gram quantities?

Answer:

  • Exothermic Reactions : Control heat dissipation in lithiation steps (e.g., n-BuLi addition) via dropwise addition and cryogenic reactors .
  • Purification : Replace column chromatography with crystallization (e.g., hexane/EtOAc) or distillation for volatile intermediates .
  • Catalyst Recycling : Immobilize Pd/Ru catalysts on silica or magnetic nanoparticles to reduce costs .

Advanced: How can researchers validate the biological activity of this compound derivatives?

Answer:

  • In Silico Screening : Dock derivatives into target proteins (e.g., COX-2 or kinases) using AutoDock Vina .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ for CYP450 isoforms) .
  • Metabolic Stability : Use liver microsomes to assess Phase I/II metabolism (e.g., demethylation via CYP3A4) .

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